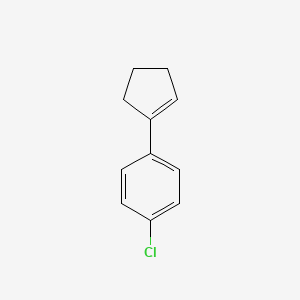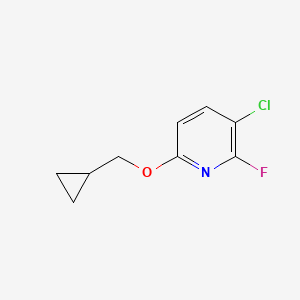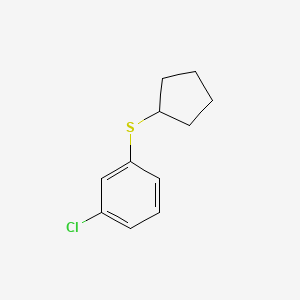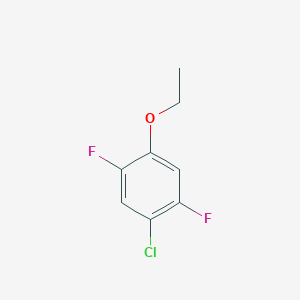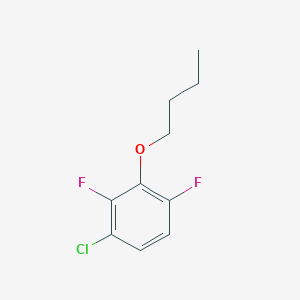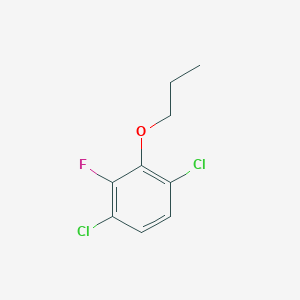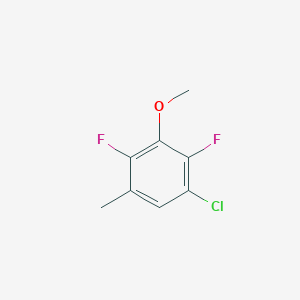
3,4-Dichloro-2-(2-methylpropoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2-(2-methylpropoxy)pyridine is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.1 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a 2-methylpropoxy group at the 2nd position of the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(2-methylpropoxy)pyridine typically involves the reaction of 3,4-dichloropyridine with 2-methylpropyl alcohol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis . Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3,4-Dichloro-2-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can lead to the formation of partially or fully dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
科学研究应用
作用机制
The mechanism of action of 3,4-Dichloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .
相似化合物的比较
Similar Compounds
3,4-Dichloropyridine: Lacks the 2-methylpropoxy group, making it less hydrophobic and potentially less bioactive.
2-(2-Methylpropoxy)pyridine: Lacks the chlorine atoms, which may reduce its reactivity and biological activity.
3,5-Dichloro-2-(2-methylpropoxy)pyridine: Similar structure but with chlorine atoms at different positions, potentially altering its chemical and biological properties.
Uniqueness
3,4-Dichloro-2-(2-methylpropoxy)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity . The presence of both chlorine atoms and the 2-methylpropoxy group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
属性
IUPAC Name |
3,4-dichloro-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-6(2)5-13-9-8(11)7(10)3-4-12-9/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUPJWWMBIBZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
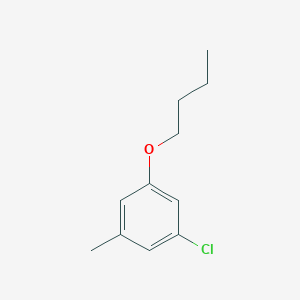
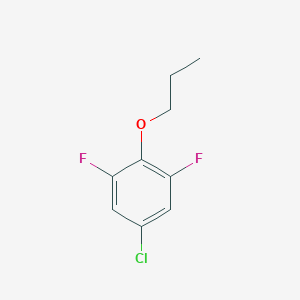
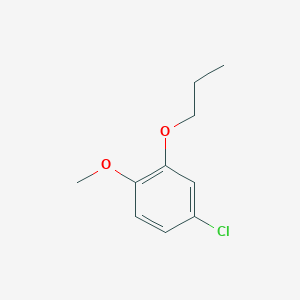
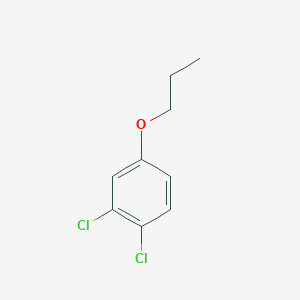
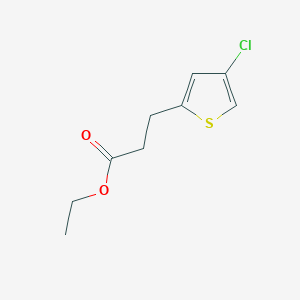
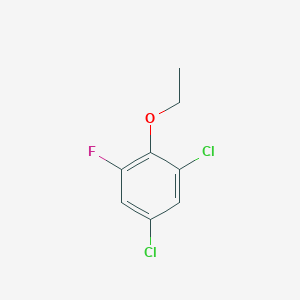
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B8029663.png)
